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Compound Name: Sudoterb

Cat. No.: B1681174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sudoterb (also known as LL3858) is a promising anti-tubercular agent with demonstrated

activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This

technical guide provides a comprehensive overview of Sudoterb's chemical structure,

physicochemical properties, mechanism of action, synthesis, and its preclinical and clinical

evaluation. The information is intended to support further research and development of this

compound as a potential new therapy for tuberculosis.

Chemical Structure and Physicochemical Properties
Sudoterb is a novel synthetic compound. Its chemical identity and key physicochemical

properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Sudoterb
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Property Value Reference

IUPAC Name

N-(2-methyl-5-phenyl-3-((4-(3-

(trifluoromethyl)phenyl)piperazi

n-1-yl)methyl)-1H-pyrrol-1-

yl)isonicotinamide

[1]

Synonyms LL3858, LL-3858 [1]

CAS Number

676266-31-2 (free base);

1044503-04-9

(dihydrochloride)

[1][2]

Molecular Formula

C₂₉H₂₈F₃N₅O (free base);

C₂₉H₃₀Cl₂F₃N₅O

(dihydrochloride)

[1][2]

Molecular Weight
519.56 g/mol (free base);

592.49 g/mol (dihydrochloride)
[2][3]

Appearance White to light yellow solid [3]

Solubility Soluble in DMSO (100 mg/mL) [3]

pKa Data not available

LogP Data not available

Mechanism of Action
Sudoterb's primary mechanism of action is believed to be the inhibition of the F1F0-ATP

synthase in Mycobacterium tuberculosis.[2] This enzyme is crucial for generating adenosine

triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthase,

Sudoterb disrupts the energy metabolism of the bacterium, leading to cell death. This

mechanism is similar to that of the approved anti-tuberculosis drug, bedaquiline.
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Proposed Mechanism of Action of Sudoterb
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Caption: Proposed mechanism of action of Sudoterb.
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At present, specific details on the downstream signaling pathways affected by Sudoterb-

mediated ATP synthase inhibition in M. tuberculosis have not been extensively reported in

publicly available literature.

Synthesis
A general synthetic route for Sudoterb has been described in patent literature. The synthesis

involves a multi-step process, with key intermediates being 1-phenyl-pentane-1,4-dione and

isonicotinic hydrazide. A simplified schematic of the synthesis is provided below.

Simplified Synthetic Pathway for Sudoterb

1-phenyl-pentane-1,4-dione
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+ Reagent 1

Isonicotinic hydrazide
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Caption: A simplified overview of the synthesis of Sudoterb.

Experimental Protocol (General Outline based on Patent
Literature)
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A detailed, step-by-step experimental protocol for the synthesis of Sudoterb is not readily

available in peer-reviewed literature. However, based on patent information, the synthesis can

be outlined as follows:

Formation of the Pyrrole Ring: 1-(phenyl)-pentane-1,4-dione is reacted with isonicotinic

hydrazide in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable

solvent like dichloromethane. The reaction is heated under reflux with azeotropic removal of

water to drive the reaction to completion, yielding the core pyrrole structure.

Mannich Reaction: The resulting pyrrole intermediate undergoes a Mannich reaction with

formaldehyde and 1-(3-(trifluoromethyl)phenyl)piperazine to introduce the piperazinylmethyl

side chain at the 3-position of the pyrrole ring, affording Sudoterb.

Purification: The final product is purified using standard techniques such as crystallization or

column chromatography.

Biological Activity
In Vitro Activity
Sudoterb has demonstrated potent in vitro activity against M. tuberculosis, including multidrug-

resistant (MDR) and extensively drug-resistant (XDR) strains.

Table 2: In Vitro Activity of Sudoterb against M. tuberculosis

Parameter Value Reference

MIC₉₀ 0.06–0.5 µg/mL [2]

IC₅₀ (ATP synthase) Data not available

In Vivo Activity
Preclinical studies in murine models of tuberculosis have shown that Sudoterb is orally active

and effective at reducing bacterial load.

Table 3: In Vivo Efficacy and Toxicology of Sudoterb in Mice
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Parameter Value Reference

Effective Dose
12.5 mg/kg and 25 mg/kg

(oral, daily for 4 and 8 weeks)
[3][4]

LD₅₀ 700 mg/kg (oral) [3][4]

Pharmacokinetic Parameters

Cmax Data not available

Tmax Data not available

AUC Data not available

Half-life Data not available

Experimental Protocols
Detailed experimental protocols for the biological evaluation of Sudoterb are not available in

the public domain. However, standardized methodologies for key assays are described below.

Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution method is typically used to determine the MIC of a compound

against M. tuberculosis.
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Workflow for MIC Determination
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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
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Preparation of Sudoterb Solutions: A stock solution of Sudoterb is prepared in a suitable

solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate

containing an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth

supplemented with OADC).

Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared to a specific

turbidity, corresponding to a known colony-forming unit (CFU) concentration.

Inoculation and Incubation: The wells containing the serially diluted compound are inoculated

with the bacterial suspension. The plates are then incubated at 37°C for a defined period,

typically 7-14 days.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the bacteria.

ATP Synthase Inhibition Assay
The inhibitory activity of Sudoterb against M. tuberculosis ATP synthase can be assessed

using a biochemical assay that measures ATP synthesis or hydrolysis.

Preparation of Mycobacterial Membranes: Membranes containing the F1F0-ATP synthase

are isolated from M. tuberculosis or a surrogate mycobacterial species.

Assay Reaction: The membrane preparation is incubated with varying concentrations of

Sudoterb.

Measurement of ATP Synthesis/Hydrolysis:

ATP Synthesis: The reaction is initiated by the addition of ADP and a phosphate donor.

The amount of ATP produced is measured, often using a luciferase-based luminescence

assay.

ATP Hydrolysis: The reverse reaction is measured by providing ATP as a substrate and

quantifying the release of inorganic phosphate or the change in pH.

IC₅₀ Determination: The concentration of Sudoterb that results in 50% inhibition of ATP

synthase activity (IC₅₀) is calculated from the dose-response curve.
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Murine Model of Tuberculosis Efficacy Study
The in vivo efficacy of Sudoterb is typically evaluated in a mouse model of chronic tuberculosis

infection.

Infection: Mice (e.g., BALB/c or C57BL/6 strain) are infected with a low-dose aerosol of M.

tuberculosis H37Rv.

Treatment: After a pre-determined period to allow for the establishment of a chronic infection,

mice are treated with Sudoterb, typically administered orally via gavage, for several weeks.

A control group receives the vehicle alone.

Assessment of Bacterial Load: At various time points during and after treatment, groups of

mice are euthanized, and their lungs and spleens are harvested. The organs are

homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11) to

determine the number of viable bacteria (CFU).

Evaluation of Efficacy: The efficacy of Sudoterb is determined by the reduction in the

bacterial load in the lungs and spleens of treated mice compared to the untreated control

group.

Clinical Development
Sudoterb has undergone early-stage clinical development. A Phase IIa, open-label study

(CTRI/2009/091/000741) was conducted to determine the early bactericidal activity, extended

early bactericidal activity, and pharmacokinetics of Sudoterb in newly diagnosed, sputum

smear-positive pulmonary tuberculosis patients.[5] While the trial has been completed, detailed

results are not publicly available. The development of Sudoterb was reportedly paused.[2]

Conclusion
Sudoterb is a potent anti-tuberculosis agent with a promising mechanism of action. Its in vitro

and in vivo activity profile suggests that it could be a valuable addition to the arsenal of drugs

used to treat tuberculosis, particularly in cases of drug resistance. Further research is

warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its

clinical efficacy and safety. The detailed information and protocols provided in this guide are

intended to facilitate these future research endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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